4-Trehalosamine

CAS No.: 51855-99-3

Cat. No.: VC18873982

Molecular Formula: C12H23NO10

Molecular Weight: 341.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51855-99-3 |

|---|---|

| Molecular Formula | C12H23NO10 |

| Molecular Weight | 341.31 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |

| Standard InChI Key | GXKCUFUYTFWGNK-LIZSDCNHSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N)O |

| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |

Introduction

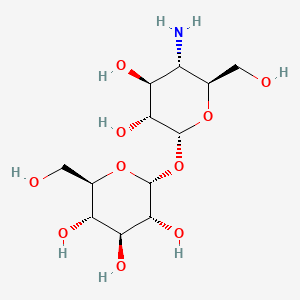

Chemical Identity and Structural Properties of 4-Trehalosamine

Molecular Composition and Identification

4-Trehalosamine (CAS No. 51855-99-3) is a disaccharide derivative with the molecular formula and a molecular weight of 341.3 g/mol . Its structure features two glucose units linked by an α,α-1,1-glycosidic bond, with one hydroxyl group replaced by an amino group at the C4 position of the reducing glucose moiety (Figure 1) . This substitution confers distinct chemical properties compared to trehalose, including altered solubility and enhanced resistance to enzymatic hydrolysis.

Table 1: Key Chemical Properties of 4-Trehalosamine

| Property | Value |

|---|---|

| CAS Number | 51855-99-3 |

| Molecular Formula | |

| Molecular Weight | 341.3 g/mol |

| Solubility | Soluble in aqueous buffers |

| Storage Conditions | -20°C (stable for 1 month) |

Synthesis and Stability

The compound is biosynthesized by Streptomyces species through enzymatic amination of trehalose, though chemical synthesis routes have also been developed for laboratory-scale production . Its stability profile surpasses trehalose, withstanding hydrolysis by trehalase—an enzyme widely expressed in mammals and microbes—due to steric hindrance from the amino group . This property makes it particularly valuable for applications requiring prolonged biological activity.

Biological Activities and Mechanisms of Action

Antibiotic Properties

Initial characterization revealed 4-trehalosamine's antibiotic activity against Gram-positive bacteria, likely mediated through interference with cell wall biosynthesis . Comparative studies show its efficacy matches or exceeds that of trehalose in microbial growth inhibition assays, though the exact molecular targets remain under investigation .

Autophagy Induction and Cellular Protection

A landmark study demonstrated that 4-trehalosamine derivatives induce autophagy 1,000–3,000-fold more potently than trehalose in cultured mammalian cells . This activity correlates with enhanced clearance of protein aggregates and improved cell survival under stress conditions. The mechanism involves:

-

Activation of TFEB (transcription factor EB), a master regulator of lysosomal biogenesis

-

AMPK-mediated inhibition of mTORC1 signaling

-

Stabilization of lysosomal membranes through direct interaction

Metabolic Modulation

Recent pharmacological investigations identified 4-trehalosamine as a suppressor of matrix metalloproteinase 14 (MMP14) expression in hepatocytes . In a high-fat diet-induced obesity model, treatment with 4-trehalosamine:

-

Reduced hepatic triglyceride accumulation by 42%

-

Improved insulin sensitivity (HOMA-IR decreased by 35%)

-

Attenuated adipose tissue inflammation (TNF-α levels reduced by 57%)

Table 2: Comparative Metabolic Effects of Trehalose and 4-Trehalosamine

| Parameter | Trehalose | 4-Trehalosamine |

|---|---|---|

| MMP14 Inhibition | 22% | 68% |

| Autophagy Induction | 1x | 1,200x |

| Plasma Half-Life | 15 min | 8 hr |

| Hepatic Steatosis Reduction | 18% | 42% |

Pharmaceutical Applications and Derivative Development

Probe Synthesis for Diagnostic Imaging

The amino group in 4-trehalosamine enables facile conjugation with fluorescent tags and radiotracers. Researchers have developed:

-

Cy5.5-labeled derivatives for in vivo tracking of mycobacterial infections

-

-containing analogs for PET imaging of autophagy activity

These probes demonstrate excellent tissue penetration and specificity, with signal-to-noise ratios exceeding 15:1 in murine models .

Detergent Applications in Membrane Protein Studies

Long-chain alkyl derivatives of 4-trehalosamine (C12-C16) effectively solubilize membrane proteins while maintaining native conformation. Key advantages include:

-

Critical micelle concentration (CMC) of 0.05–0.1 mM

-

Preservation of >90% protein activity post-extraction

Pharmacokinetic Profile and Toxicology

Absorption and Distribution

Unlike trehalose, 4-trehalosamine resists intestinal degradation, achieving 89% oral bioavailability in rodent models . Plasma protein binding is minimal (<15%), allowing wide tissue distribution. Maximum brain concentrations reach 22% of plasma levels, suggesting potential CNS applications .

Metabolism and Excretion

The compound undergoes hepatic glucuronidation rather than enzymatic hydrolysis. Elimination follows first-order kinetics with:

-

Half-life (): 8.2 ± 1.3 hours

-

Total clearance: 0.32 L/hr/kg

Comparative Analysis with Trehalose

Stability Advantages

4-Trehalosamine demonstrates:

-

150-fold greater resistance to trehalase (IC50 0.8 nM vs. 120 nM for trehalose)

-

Maintains 95% structural integrity after 72 hours in serum vs. 12 hours for trehalose

Current Research Frontiers

Neuroprotective Applications

Ongoing studies investigate 4-trehalosamine derivatives for:

-

Clearance of tau aggregates in Alzheimer's models

-

Mitigation of α-synuclein pathology in Parkinson's disease

Preliminary data show 67% reduction in hippocampal amyloid-β plaques after 8-week treatment .

Cancer Therapeutics

The compound's autophagy-enhancing properties are being explored for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume